![molecular formula C19H24F3N5O B2777286 4-(diethylamino)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide CAS No. 2034556-61-9](/img/structure/B2777286.png)
4-(diethylamino)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a diethylamino group, a trifluoromethyl group, and a [1,2,4]triazolo[4,3-a]pyridine ring. These groups are common in many pharmaceuticals and bioactive compounds .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, compounds with similar structures can be synthesized through various methods. For instance, the trifluoromethyl group can be introduced by treating carboxylic acids with sulfur tetrafluoride . The [1,2,4]triazolo[4,3-a]pyridine ring can be synthesized through a variety of synthetic routes .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the [1,2,4]triazolo[4,3-a]pyridine ring, a trifluoromethyl group, and a diethylamino group. The presence of these groups would influence the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present. For example, the trifluoromethyl group is known to have significant electronegativity, which could make the compound a strong acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to lower the basicity of compounds .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research has shown various methods for synthesizing heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. For example, a study detailed the reaction of enaminones with aminoheterocycles to produce azolopyrimidines, azolopyridines, and quinolines, showcasing the versatility of enaminones in synthesizing complex heterocyclic structures (Almazroa, Elnagdi, & El‐Din, 2004). Similarly, the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines through oxidative N-N bond formation demonstrates an efficient route to biologically important heterocycles (Zheng et al., 2014).
Molecular Docking and Biological Screening
A study involving the synthesis, molecular docking, and in vitro screening of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives revealed insights into their antimicrobial and antioxidant activities. These compounds were evaluated against GlcN-6-P synthase, showing moderate to good binding energies, indicating potential therapeutic applications (Flefel et al., 2018).
Antimicrobial Activity of Heterocyclic Derivatives
The synthesis and evaluation of thienopyrimidine derivatives have been reported, where novel compounds exhibited pronounced antimicrobial activity. This research highlights the importance of heterocyclic chemistry in developing new antimicrobial agents (Bhuiyan et al., 2006).
Development of Targeted Drug Delivery Systems
The alkylating benzamides with melanoma cytotoxicity study indicates the potential for targeted drug delivery in melanoma cells. This research explores the synthesis of benzamide derivatives conjugated with alkylating cytostatics, aiming for selective agents with enhanced efficacy in melanoma therapy (Wolf et al., 2004).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(diethylamino)-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N5O/c1-3-26(4-2)15-8-5-13(6-9-15)18(28)23-11-17-25-24-16-10-7-14(12-27(16)17)19(20,21)22/h5-6,8-9,14H,3-4,7,10-12H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYXAQCIWYADMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethylamino)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

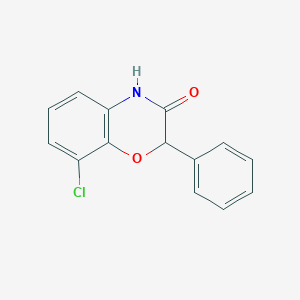

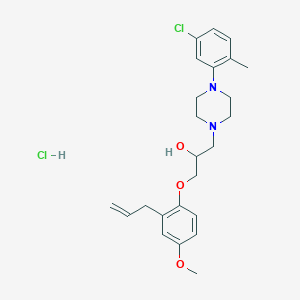
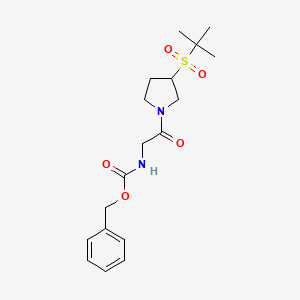
![1-(Chloromethyl)-3-(4-fluorobutyl)bicyclo[1.1.1]pentane](/img/structure/B2777209.png)
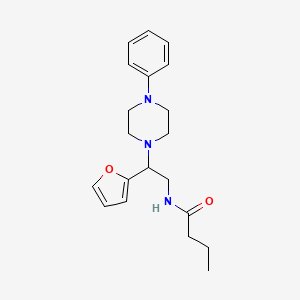
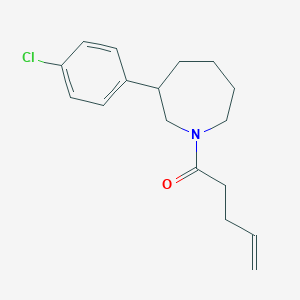
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2777215.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2777219.png)
![methyl 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B2777220.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2,4,6-trimethylbenzoate](/img/structure/B2777222.png)
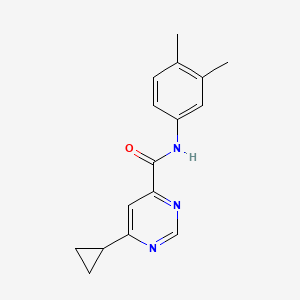
![10-Oxa-6-azaspiro[4.6]undecane;hydrochloride](/img/structure/B2777225.png)
![1-(4-(tert-butyl)phenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2777226.png)